Irbesartan is an angiotensin receptor blocker (ARB) indicated to treat hypertension or diabetic nephropathy. It can also be used as part of a combination product with [hydrochlorothiazide] for patients not well controlled or not expected to be well controlled on monotherapy. Unlike angiotensin converting enzyme inhibitors, ARBs are not associated with a dry cough. Irbesartan was granted FDA approval on 30 September 1997.
Irbesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of irbesartan is as an Angiotensin 2 Receptor Antagonist.
Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)
A spiro compound, biphenyl and tetrazole derivative that acts as an angiotensin II type 1 receptor antagonist. It is used in the management of HYPERTENSION, and in the treatment of kidney disease.
See also: Hydrochlorothiazide; irbesartan (component of).
Irbesartan
CAS No.: 138402-11-6
Cat. No.: VC20743018
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138402-11-6 |
---|---|
Molecular Formula | C25H28N6O |
Molecular Weight | 428.5 g/mol |
IUPAC Name | 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Standard InChI | InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) |
Standard InChI Key | YOSHYTLCDANDAN-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES | CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Appearance | Solid powder |
Boiling Point | 648.6 |
Colorform | Crystals from 96% ethanol |
Melting Point | 180-181 °C 180 - 181 °C |
Introduction
Chemical Properties and Structure
Molecular Structure and Formula
Irbesartan possesses a molecular formula of C25H28N6O, incorporating a complex structural arrangement that enables its specific pharmacological actions . The molecular structure features a biphenyl scaffold with a tetrazole ring attached at the 2' position, which is critical for its receptor binding properties. This biphenyl-tetrazole configuration is connected to a butyl-substituted diazaspiro system that completes its distinctive structure. The compound's systematic chemical name, 3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, reflects this intricate structural arrangement . The tetrazole moiety is particularly important as it serves as a bioisostere for the carboxylic acid group found in peptide ligands that naturally bind to the angiotensin II receptor. The specific spatial arrangement of irbesartan's functional groups enables its high selectivity for the AT1 receptor subtype over the AT2 receptor, an important factor in its therapeutic profile .
Physical Properties and Stability
Irbesartan exists in various crystal forms that demonstrate distinct physicochemical properties, directly influencing aspects such as solubility, dissolution rate, and bioavailability . Research investigations have revealed that crystallization solvents significantly impact the resulting crystal structure, with different solvents producing varied polymorphic forms having distinct thermal behaviors and stability profiles . Crystal stability is crucial for pharmaceutical formulation as it affects shelf-life and product consistency. The compound shows linear pharmacokinetics across its therapeutic dose range, indicating predictable increases in plasma concentration with dose adjustments . This linear relationship simplifies dosing considerations in clinical practice. Thermal analysis of different irbesartan salts demonstrates varied melting temperatures and thermal stability profiles, important considerations for manufacturing processes and storage conditions . The compound's high affinity for the AT1 receptor (more than 8500-fold greater than for the AT2 receptor) is a key determinant of its pharmacological specificity and therapeutic index .
Mechanism of Action
Interaction with Angiotensin II Receptors
Irbesartan functions primarily through selective antagonism of the AT1 angiotensin II receptor, demonstrating a binding affinity that is more than 8500-fold greater for the AT1 receptor than for the AT2 receptor . This remarkable selectivity ensures that irbesartan effectively blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II without interfering with potentially beneficial AT2 receptor-mediated processes. By competitively binding to the AT1 receptor, irbesartan prevents angiotensin II from exerting its effects on vascular smooth muscle and the adrenal gland . The compound acts as a specific competitive antagonist without demonstrating any agonist activity at the receptor site, ensuring clean pharmacological effects. The blockade of AT1 receptors results in the prevention of vasoconstriction, ultimately leading to reduced peripheral resistance and lowered blood pressure . Additionally, irbesartan and its active metabolites maintain this high AT1 receptor selectivity, contributing to the sustained antihypertensive effect observed in clinical practice .
Effects on the Renin-Angiotensin-Aldosterone System
Pharmacokinetics
Metabolism and Elimination
Therapeutic Uses
Management of Hypertension
Irbesartan is prominently employed in the management of hypertension, where its selective AT1 receptor blocking mechanism provides effective blood pressure reduction with a favorable side effect profile . The compound can be utilized either as monotherapy in patients with mild to moderate hypertension or as part of combination regimens for more severe or resistant hypertension. Clinical experience with irbesartan demonstrates its efficacy across diverse patient populations, including various age groups, genders, and ethnic backgrounds. The pharmacokinetic profile of irbesartan supports convenient once-daily dosing, which enhances medication adherence—a critical factor in achieving blood pressure targets. Hypertension represents the primary indication for irbesartan prescription, accounting for 72.6% of usage cases according to Japanese Adverse Drug Event Report (JADER) database analysis . The therapeutic value of irbesartan in hypertension management is further supported by its global consumption statistics, with substantial usage reported across multiple countries including Switzerland (0.96g per capita), Germany (0.31g per capita), and the United States (0.14g per capita) .
Diabetic Nephropathy
Beyond its application in hypertension management, irbesartan has established significant therapeutic value in the treatment of diabetic nephropathy . This renal protective effect extends beyond what would be expected from blood pressure reduction alone, suggesting specific renoprotective mechanisms through AT1 receptor blockade. By blocking angiotensin II's effects on the kidney, irbesartan reduces intraglomerular pressure, decreases protein filtration and proteinuria, and potentially slows the progression of diabetic kidney disease. The compound's efficacy in diabetic nephropathy has been demonstrated in controlled clinical trials, establishing it as an important therapeutic option for patients with diabetes who show evidence of renal involvement. Early intervention with irbesartan in patients with diabetes and microalbuminuria may delay or prevent progression to more advanced stages of kidney disease. This renoprotective application represents a significant advantage of irbesartan and similar angiotensin receptor blockers over some other antihypertensive classes that lack comparable evidence for kidney protection in diabetic patients. The dual utility in both hypertension and diabetic nephropathy makes irbesartan particularly valuable in patients who have both conditions concurrently.
Crystal Forms and Formulations
Polymorphism and Crystal Structure
Research into irbesartan's solid-state properties has revealed important insights regarding its crystalline forms and the influence of crystallization conditions on structural outcomes. Investigations demonstrate that the solvent environment during crystallization significantly impacts the resulting crystal structures, with different solvents producing distinct forms with varied physicochemical properties . For instance, crystallization studies with 2,3-dibromosuccinic acid produced two different irbesartan salts depending on the solvent used: one form crystallized from acetonitrile and acetone (compound 1), while a different structure was obtained from ethanol (compound 2) . These distinct crystal forms exhibit different space group arrangements—compound 1 crystallized in a monoclinic system with a P21/c space group, whereas compound 2 formed in a triclinic system with a P1̅ space group . Both structures feature complex networks of strong hydrogen bonds that stabilize the crystal lattice, with the irbesartan cation serving as a hydrogen bond donor through its nitrogen atoms . These structural differences were confirmed through multiple analytical techniques including single-crystal diffraction, Fourier transform infrared spectroscopy, and thermal analysis, providing comprehensive characterization of the polymorphic forms .
Formulation Considerations
Global Usage Statistics
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